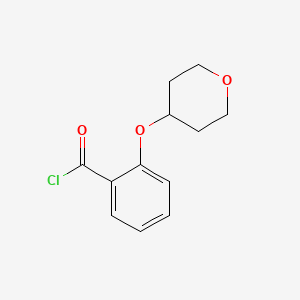

2-(Oxan-4-yloxy)benzoyl chloride

Vue d'ensemble

Description

2-(Oxan-4-yloxy)benzoyl chloride: is an organic compound with the molecular formula C12H13ClO3 . It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an oxan-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yloxy)benzoyl chloride typically involves the reaction of benzoyl chloride with oxan-4-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

C6H5COCl+C5H9OH→C6H5COOC5H8Cl+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction. The use of automated systems can help maintain the anhydrous conditions required for the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Oxan-4-yloxy)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(Oxan-4-yloxy)benzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation

Solvents: Anhydrous solvents like dichloromethane or toluene

Major Products:

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

2-(Oxan-4-yloxy)benzoic acid: Formed from hydrolysis

Applications De Recherche Scientifique

Organic Synthesis

2-(Oxan-4-yloxy)benzoyl chloride is primarily utilized as a reagent in organic synthesis. Its acyl chloride functional group allows for the formation of esters and amides through reactions with alcohols and amines, respectively.

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Esterification | Alcohol + this compound | Ester | Base catalysis |

| Amidation | Amine + this compound | Amide | Base catalysis |

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological properties. Research indicates that derivatives of benzoyl chloride exhibit various biological activities, including anti-inflammatory and analgesic effects.

Case Study: Analgesic Activity

In a study investigating the analgesic properties of piperidine derivatives synthesized from this compound, compounds demonstrated significant pain-relieving effects in animal models compared to standard analgesics like ibuprofen. The mechanism was attributed to the interaction with specific pain receptors, suggesting a promising avenue for pain management therapies .

Material Science

Due to its unique structural features, this compound is also explored in material science for the development of novel materials with specific properties. The compound's reactivity allows it to serve as a building block for polymers or coatings that require enhanced durability or chemical resistance.

Table 2: Applications in Material Science

| Application Type | Description | Example Use Case |

|---|---|---|

| Polymer Synthesis | Used as a monomer to create copolymers | Coatings with improved durability |

| Protective Coatings | Forms protective layers on surfaces | Corrosion-resistant coatings |

Biological Studies

Research involving this compound includes studies on its interactions with biological targets. Understanding these interactions is crucial for assessing its potential therapeutic effects.

Case Study: Cellular Interaction

A recent study examined how derivatives of this compound affect cellular processes in cancer cells. The findings indicated that certain derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than existing treatments, highlighting their potential as novel anticancer agents .

Mécanisme D'action

The mechanism of action of 2-(Oxan-4-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

Benzoyl Chloride: Similar structure but lacks the oxan-4-yloxy group.

2-(Oxan-4-yloxy)benzoic Acid: The hydrolyzed product of 2-(Oxan-4-yloxy)benzoyl chloride.

Benzyl Chloride: Contains a benzyl group instead of a benzoyl group

Uniqueness: this compound is unique due to the presence of the oxan-4-yloxy group, which imparts different reactivity and properties compared to benzoyl chloride. This makes it useful in specific synthetic applications where the oxan-4-yloxy group is required .

Activité Biologique

2-(Oxan-4-yloxy)benzoyl chloride is an organic compound characterized by its unique oxan-4-yloxy group, which enhances its reactivity and potential biological activity. This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its ability to form covalent bonds with nucleophiles, leading to the production of various biologically relevant derivatives.

This compound is known for its reactivity as an acyl chloride. It undergoes several key chemical reactions:

- Substitution Reactions : Reacts with amines and alcohols to form amides and esters, respectively.

- Hydrolysis : Hydrolyzes in the presence of water to yield 2-(Oxan-4-yloxy)benzoic acid and hydrochloric acid.

- Friedel-Crafts Acylation : Can introduce the benzoyl group into aromatic compounds, expanding its utility in organic synthesis.

These reactions are essential for modifying biomolecules, making this compound a valuable tool in biological research and pharmaceutical development.

Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological molecules. The presence of the oxan-4-yloxy group enhances its ability to engage in nucleophilic attack, thus facilitating the modification of proteins, nucleic acids, and other biomolecules.

The mechanism of action involves the formation of covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to alterations in protein function or stability, which is critical for understanding drug interactions and metabolic pathways.

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

-

Neurochemical Monitoring :

- A study utilizing benzoyl chloride derivatives demonstrated their application in high-performance liquid chromatography (HPLC) for monitoring neurotransmitter levels in brain tissues. This method showed significant improvements in sensitivity and specificity for various neurotransmitters, indicating the potential of benzoyl derivatives in neurochemical research .

- Cancer Studies :

-

Pharmaceutical Applications :

- The use of this compound as an intermediate in synthesizing pharmaceutical compounds has been documented. Its ability to modify biomolecules makes it a candidate for developing new therapeutic agents targeting specific diseases.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-3-chloro-2-(oxan-4-yloxy)benzoic acid | C₁₂H₁₄ClNO₄ | Contains an amino group, enhancing biological activity |

| 2-(Tetrahydropyran-4-yloxy)benzoic acid | C₁₂H₁₄O₄ | Lacks chlorine, potentially altering reactivity |

| 3-Methoxy-4-(oxan-4-yloxy)benzoic acid | C₁₃H₁₆O₅ | Contains a methoxy group, affecting solubility |

This table illustrates how the presence of specific functional groups can influence the biological activity and reactivity of related compounds.

Propriétés

IUPAC Name |

2-(oxan-4-yloxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJPOEFQSOXMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640229 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-68-9 | |

| Record name | 2-[(Oxan-4-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.